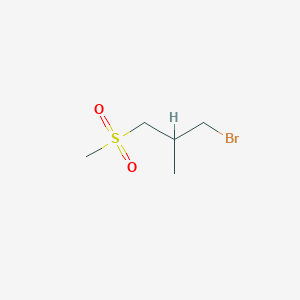
1-Bromo-2-methyl-3-(methylsulfonyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methyl-3-(methylsulfonyl)propane is an organic compound with the molecular formula C5H11BrO2S. It is a brominated derivative of propane, featuring a methyl group and a methylsulfonyl group attached to the carbon chain. This compound is of interest in various chemical and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-3-(methylsulfonyl)propane can be synthesized through several methods. One common approach involves the bromination of 2-methyl-3-(methylsulfonyl)propane. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction purification steps, such as distillation and recrystallization, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-3-(methylsulfonyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: 2-Methyl-3-(methylsulfonyl)propanol.
Elimination: 2-Methyl-3-(methylsulfonyl)propene.
Oxidation: 2-Methyl-3-(methylsulfonyl)propanoic acid.
Scientific Research Applications
1-Bromo-2-methyl-3-(methylsulfonyl)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-3-(methylsulfonyl)propane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methylsulfonyl group can undergo oxidation, leading to the formation of sulfonic acids. These reactions are facilitated by the electron-withdrawing nature of the bromine and methylsulfonyl groups, which activate the carbon atoms for nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: Lacks the methylsulfonyl group, making it less reactive in oxidation reactions.
2-Bromo-2-methylpropane: Has a different bromination pattern, leading to distinct reactivity.
1-Bromo-3-(methylsulfonyl)propane: Similar structure but with the bromine atom at a different position.
Uniqueness
1-Bromo-2-methyl-3-(methylsulfonyl)propane is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C5H11BrO2S |
|---|---|
Molecular Weight |
215.11 g/mol |
IUPAC Name |
1-bromo-2-methyl-3-methylsulfonylpropane |
InChI |
InChI=1S/C5H11BrO2S/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3 |
InChI Key |
XDOILLBYRDCKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
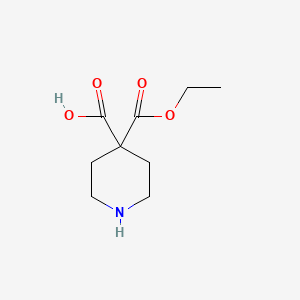
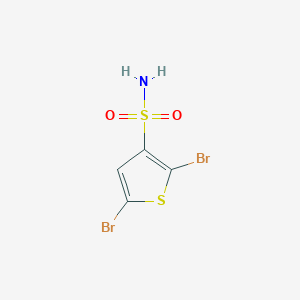
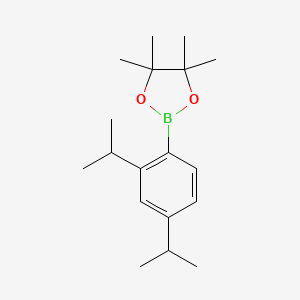
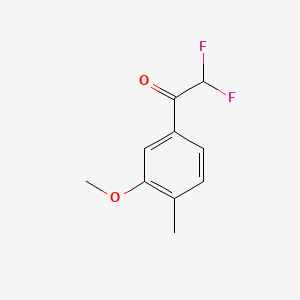

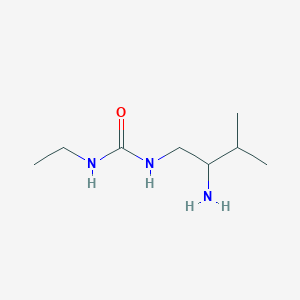
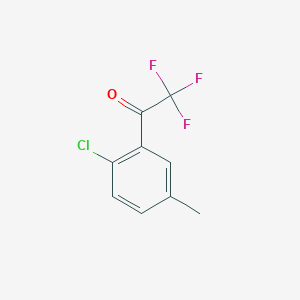
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)
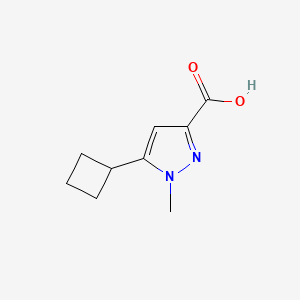
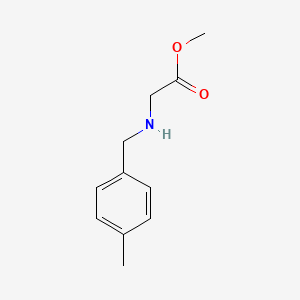
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)

![6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13539802.png)
